4,5-Dimethoxy-2-nitrotoluene
Overview
Description
4,5-Dimethoxy-2-nitrotoluene is a chemical compound that is part of the nitrobenzyloxycarbonyl derivatives. It has been studied for its potential in exerting selective toxicity towards hypoxic cancer cells, such as those found in EMT6 mammary carcinoma. The compound has shown significant cytotoxicity under hypoxic conditions, with minimal effects on aerobic cells, making it a candidate for targeted cancer therapy .
Synthesis Analysis
The synthesis of related compounds, such as 4,5-dimethyl-2-nitrophenol, involves direct nitration processes. In one study, a yield of 30.3% was achieved using a mass ratio of precursor to nitric acid of 1:1.2 . Although this study does not directly describe the synthesis of 4,5-Dimethoxy-2-nitrotoluene, it provides insight into the nitration reactions that are likely similar in the synthesis of nitroaromatic compounds.
Molecular Structure Analysis
The molecular structure of 4,5-dimethyl-2-nitrophenol, a compound similar to 4,5-Dimethoxy-2-nitrotoluene, has been characterized, with the nitro group position confirmed by analytical data. The real structure was identified, which can provide a basis for understanding the structure of 4,5-Dimethoxy-2-nitrotoluene . The presence of dimethoxy groups in 4,5-Dimethoxy-2-nitrotoluene suggests that it would have a similar aromatic ring structure with substituents that influence its reactivity and physical properties.
Chemical Reactions Analysis
The 4,5-dimethoxy-2-nitro analogue has demonstrated the ability to be reduced more easily under acidic conditions, which is beneficial for targeting the acidic environment of hypoxic regions in solid tumors . This reactivity under different pH conditions is crucial for the compound's selective toxicity and effectiveness in cancer treatment.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4,5-Dimethoxy-2-nitrotoluene are not detailed in the provided papers, the studies do suggest that the compound's molecular structure and substituents confer unique properties that are relevant to its biological activity. For instance, the ability to be preferentially toxic to hypoxic cells and the enhanced reduction under acidic conditions are indicative of its chemical behavior in biological systems . The UV-Vis spectra of related compounds also provide clues about the electronic transitions and could be related to the absorption properties of 4,5-Dimethoxy-2-nitrotoluene .
Scientific Research Applications
Antiferromagnetic Exchange Interaction
4,5-Dimethoxy-2-nitrotoluene derivatives have been studied in the context of antiferromagnetic exchange interactions. For example, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) demonstrated significant antiferromagnetic interactions, contributing to research in molecular magnetism and related fields (Fujita et al., 1996).
Synthesis of Optical Materials
4,5-Dimethoxy-2-nitrotoluene is an important intermediate in the synthesis of materials for optical applications. E-2,5-diacetamido-2′4′-dimethoxy-4-nitrostilbene (DADMNS), synthesized from 4,5-dimethoxy-2-nitrotoluene, is a notable example, crucial for the development of second-order nonlinear optical materials (Wang Jia-an, 2012).
Hypoxia-Selective Nitrobenzyloxycarbonyl Derivatives
Research has explored the use of 4,5-dimethoxy-2-nitrotoluene in developing hypoxia-selective nitrobenzyloxycarbonyl derivatives. These compounds exhibit preferential toxicity to hypoxic cells, such as in cancer research, demonstrating potential therapeutic applications (Shyam et al., 1999).
Fluorescent Probes for Nitrotoluene Detection
In the field of environmental monitoring, derivatives of 4,5-dimethoxy-2-nitrotoluene have been used in the development of fluorescent probes for the selective and sensitive detection of nitrotoluenes, which are important in identifying environmental pollutants (Gou et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1,2-dimethoxy-4-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJRARLHTLUQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226066 | |
Record name | 4,5-Dimethoxy-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-nitrotoluene | |
CAS RN |
7509-11-7 | |
Record name | 4,5-Dimethoxy-2-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7509-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7509-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dimethoxy-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7509-11-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.